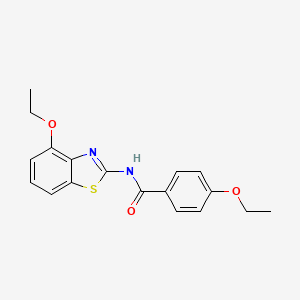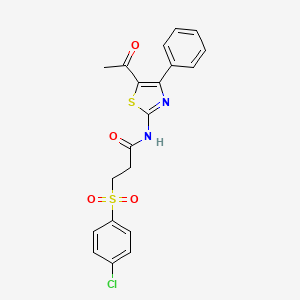
N'-Hydroxy-1-(oxan-4-ylmethyl)-6-oxopiperidine-3-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-1-(oxan-4-ylmethyl)-6-oxopiperidine-3-carboximidamide, also known as NOX inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of NADPH oxidases, which are enzymes that produce reactive oxygen species (ROS) in cells. ROS play a crucial role in various physiological processes, including cell signaling, inflammation, and immune response. However, excessive ROS production can lead to oxidative stress, which is associated with numerous diseases such as cancer, diabetes, and neurodegenerative disorders. Therefore, the development of NOX inhibitors has gained significant attention as a potential therapeutic strategy.
Mecanismo De Acción
N'-Hydroxy-1-(oxan-4-ylmethyl)-6-oxopiperidine-3-carboximidamide inhibitor works by inhibiting the activity of NADPH oxidases, which are enzymes that produce ROS in cells. NADPH oxidases are activated by various stimuli such as cytokines, growth factors, and oxidative stress. Once activated, NADPH oxidases produce superoxide anion (O2-) and hydrogen peroxide (H2O2), which can lead to oxidative stress and cellular damage. N'-Hydroxy-1-(oxan-4-ylmethyl)-6-oxopiperidine-3-carboximidamide inhibitor inhibits the activity of NADPH oxidases by binding to the active site of the enzyme and preventing the formation of ROS.
Biochemical and physiological effects:
N'-Hydroxy-1-(oxan-4-ylmethyl)-6-oxopiperidine-3-carboximidamide inhibitor has been shown to have several biochemical and physiological effects. In vitro studies have shown that N'-Hydroxy-1-(oxan-4-ylmethyl)-6-oxopiperidine-3-carboximidamide inhibitor reduces ROS production and oxidative stress in cells. In vivo studies have shown that N'-Hydroxy-1-(oxan-4-ylmethyl)-6-oxopiperidine-3-carboximidamide inhibitor improves vascular function, reduces neuroinflammation, and improves cognitive function. Additionally, N'-Hydroxy-1-(oxan-4-ylmethyl)-6-oxopiperidine-3-carboximidamide inhibitor has been shown to have anti-tumor effects by inhibiting tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N'-Hydroxy-1-(oxan-4-ylmethyl)-6-oxopiperidine-3-carboximidamide inhibitor in lab experiments include its potent inhibitory activity on NADPH oxidases, its ability to reduce ROS production and oxidative stress, and its potential therapeutic applications in various diseases. However, there are also limitations to using N'-Hydroxy-1-(oxan-4-ylmethyl)-6-oxopiperidine-3-carboximidamide inhibitor in lab experiments. One limitation is that N'-Hydroxy-1-(oxan-4-ylmethyl)-6-oxopiperidine-3-carboximidamide inhibitor may have off-target effects on other enzymes or signaling pathways. Additionally, the optimal dose and duration of treatment with N'-Hydroxy-1-(oxan-4-ylmethyl)-6-oxopiperidine-3-carboximidamide inhibitor may vary depending on the cell type or disease model being studied.
Direcciones Futuras
There are several future directions for research on N'-Hydroxy-1-(oxan-4-ylmethyl)-6-oxopiperidine-3-carboximidamide inhibitor. One direction is to investigate the potential therapeutic applications of N'-Hydroxy-1-(oxan-4-ylmethyl)-6-oxopiperidine-3-carboximidamide inhibitor in other diseases such as diabetes, autoimmune disorders, and respiratory diseases. Another direction is to develop more potent and selective N'-Hydroxy-1-(oxan-4-ylmethyl)-6-oxopiperidine-3-carboximidamide inhibitors that have fewer off-target effects. Additionally, future research could focus on identifying the optimal dose and duration of treatment with N'-Hydroxy-1-(oxan-4-ylmethyl)-6-oxopiperidine-3-carboximidamide inhibitor in different disease models. Finally, more studies are needed to understand the mechanisms underlying the anti-tumor effects of N'-Hydroxy-1-(oxan-4-ylmethyl)-6-oxopiperidine-3-carboximidamide inhibitor and to develop combination therapies that enhance its efficacy.
Métodos De Síntesis
The synthesis of N'-Hydroxy-1-(oxan-4-ylmethyl)-6-oxopiperidine-3-carboximidamide inhibitor involves several steps, including the preparation of starting materials, coupling reaction, and purification. The starting materials include oxan-4-ylmethylamine, 6-oxopiperidine-3-carboximidamide, and hydroxylamine hydrochloride. The coupling reaction is carried out using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous solvents such as dichloromethane or dimethylformamide. The final product is obtained by purification using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
N'-Hydroxy-1-(oxan-4-ylmethyl)-6-oxopiperidine-3-carboximidamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. In cancer, N'-Hydroxy-1-(oxan-4-ylmethyl)-6-oxopiperidine-3-carboximidamide inhibitors have been shown to reduce tumor growth and metastasis by inhibiting ROS production and angiogenesis. In cardiovascular diseases, N'-Hydroxy-1-(oxan-4-ylmethyl)-6-oxopiperidine-3-carboximidamide inhibitors have been shown to improve vascular function and reduce oxidative stress. In neurodegenerative disorders, N'-Hydroxy-1-(oxan-4-ylmethyl)-6-oxopiperidine-3-carboximidamide inhibitors have been shown to reduce neuroinflammation and improve cognitive function.
Propiedades
IUPAC Name |
N'-hydroxy-1-(oxan-4-ylmethyl)-6-oxopiperidine-3-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O3/c13-12(14-17)10-1-2-11(16)15(8-10)7-9-3-5-18-6-4-9/h9-10,17H,1-8H2,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRAKBNXBHCYCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(CC1C(=NO)N)CC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(CC1/C(=N/O)/N)CC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-Hydroxy-1-(oxan-4-ylmethyl)-6-oxopiperidine-3-carboximidamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


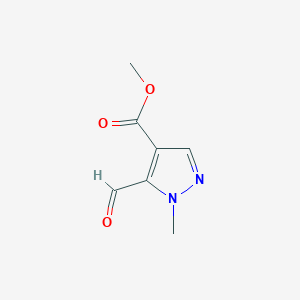
![2-[4-(dimethylamino)phenyl]-N-(3-methoxypropyl)imidazo[2,1-b][1,3]benzothiazol-3-amine](/img/no-structure.png)

![N,N-Diethyl-4-[2-[methyl(prop-2-enoyl)amino]acetyl]piperazine-1-carboxamide](/img/structure/B2438930.png)
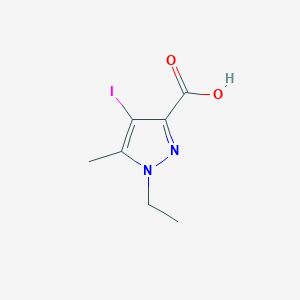
![N-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2438933.png)

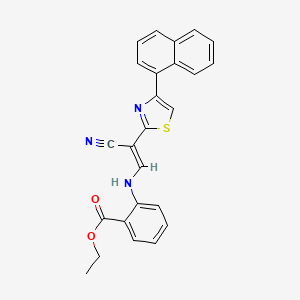
![N-(furan-2-ylmethyl)-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2438938.png)
